molecular formula C11H19NO5 B088599 (S)-N-Boc-Morpholine-2-acetic acid CAS No. 1257850-82-0

(S)-N-Boc-Morpholine-2-acetic acid

Cat. No. B088599
CAS RN: 1257850-82-0
M. Wt: 245.27 g/mol
InChI Key: BBSISPMRGFJLDI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-Boc-Morpholine-2-acetic acid, or Boc-Morpholine-2-acetic acid, is a chiral building block used in organic synthesis and drug discovery. It is a versatile reagent that has been used in a range of laboratory experiments, including asymmetric synthesis, peptide synthesis, and medicinal chemistry. Boc-Morpholine-2-acetic acid is an important component of many pharmaceuticals and has been used in the synthesis of a variety of biologically active compounds.

Scientific Research Applications

1. Solid-Phase Peptide Synthesis

(S)-N-Boc-Morpholine-2-acetic acid is used in the synthesis of peptides. For example, Rabanal, Giralt, and Albericio (1995) describe the use of a handle, N-[(9-hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS), for the preparation of protected peptide segments in combination with a Boc/Bzl protection scheme. Morpholine in DMF was used to yield protected peptides with high purity and yield (Rabanal, Giralt, & Albericio, 1995).

2. Synthesis of Reboxetine Analogs

Fish et al. (2009) utilized (S)-N-Boc-Morpholine-2-acetic acid for the enantioselective synthesis of reboxetine analogs. They employed a highly selective enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate as a key step in the synthesis (Fish et al., 2009).

3. Catalysis in Organic Synthesis

(S)-N-Boc-Morpholine-2-acetic acid derivatives have been used in catalysis for organic synthesis. For instance, Denmark and Heemstra (2006) developed N,O-Silyl dienyl ketene acetals derived from unsaturated morpholine amides for vinylogous aldol addition reactions, demonstrating high yields and selectivity (Denmark & Heemstra, 2006).

4. Enzymatic Resolution of β-Aminoacids

Pousset et al. (2004) used (S)-N-Boc-Morpholine-2-acetic acid in the enzymatic resolution of cyclic N-Boc protected β-aminoacids. They achieved high enantiomeric excesses using Burkholderia cepacia lipase (Pousset, Callens, Haddad, & Larchevěque, 2004).

5. Synthesis of Phosphonic Acids

Bonilla-Landa et al. (2014) reported the diastereoselective synthesis of 5-substituted morpholine-3-phosphonic acids using (S)-N-Boc-Morpholine-2-acetic acid. Their method involved introducing a dimethyl phosphonate group into 5-substituted morpholin-3-ones (Bonilla-Landa, Viveros-Ceballos, & Ordóñez, 2014).

properties

IUPAC Name

2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSISPMRGFJLDI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650651
Record name [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257850-82-0
Record name [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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